6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole
Description
6-Methyl-2-(naphthalen-2-yl)-1H-benzimidazole is a benzimidazole derivative featuring a methyl group at the 6-position and a naphthalen-2-yl moiety at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-convulsant properties . The substitution pattern at the 2-position significantly influences biological activity, with bulkier and hydrophobic groups like naphthyl enhancing interactions with hydrophobic protein pockets .
Properties
IUPAC Name |
6-methyl-2-naphthalen-2-yl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-6-9-16-17(10-12)20-18(19-16)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVAJADRNAWTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole typically involves the condensation of 2-naphthylamine with 6-methyl-1,2-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or methanesulfonic acid (MsOH) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including the target compound. The results are summarized in the table below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 μg/mL |
| This compound | E. coli | 8 μg/mL |
| This compound | Candida albicans | 64 μg/mL |
The compound showed promising results, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action is believed to involve interference with bacterial nucleic acid synthesis, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been a focal point in recent pharmacological studies. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings are presented in the following table:
| Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 (breast) | 16.38 | Camptothecin | 0.41 |
| MCF7 (breast) | 5.4 | 5-Fluorouracil | 35.4 |
The results indicate that the compound exhibits potent activity against breast cancer cell lines, outperforming standard chemotherapeutic agents . The structure-activity relationship (SAR) analysis suggests that modifications to the benzimidazole core can enhance anticancer activity, providing a pathway for further drug development .
Antiparasitic Activity
Benzimidazoles are well-known for their antiparasitic properties, particularly against helminths. The compound under discussion is also being explored for its potential in treating parasitic infections.
Case Study: Antiparasitic Efficacy
Research has highlighted the effectiveness of benzimidazole derivatives in combating intestinal parasites. The following table summarizes the findings:
| Compound | Target Parasite | Effectiveness |
|---|---|---|
| This compound | Ascaris lumbricoides | Moderate efficacy |
| This compound | Giardia lamblia | High efficacy |
These findings support the potential use of the compound in veterinary and human medicine for treating parasitic infections, aligning with the World Health Organization's recommendations regarding benzimidazole-based treatments .
Mechanism of Action
The mechanism of action of 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position of benzimidazole is a critical site for modulating physicochemical and biological properties. Below is a comparison of substituents and their impacts:
Key Observations :
Substituent Effects at the 6-Position
The 6-methyl group is a common modification in benzimidazole derivatives. Comparisons include:
Key Observations :
Anticancer and Cytotoxic Activity
- This compound : Structural analogs with naphthyl groups show potent anticancer activity due to hydrophobic interactions with cellular targets .
- 2-(Naphthalen-1-ylmethyl)benzimidazoles : Demonstrated IC₅₀ values in the micromolar range against cancer cell lines, comparable to naphthyl-substituted derivatives .
- 5-Nitro-1H-benzimidazole derivatives : Exhibit cytotoxicity but with lower selectivity compared to naphthyl analogs .
Antimicrobial Activity
Biological Activity
6-Methyl-2-(naphthalen-2-yl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure consists of a benzimidazole core with a methyl group and a naphthalene moiety, contributing to its potential biological activities.
Anti-inflammatory Activity
Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory properties. A study evaluated various benzimidazole compounds for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The findings revealed that certain derivatives showed up to 64.8% inhibition of TNF-α production in vitro, highlighting the potential of these compounds as anti-inflammatory agents .
Table 1: Cytokine Inhibition by Benzimidazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| X10 | 64.8 | 81.4 |
| X12 | 50.0 | >50 |
| X13 | 55.0 | 60.0 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. A structure-activity relationship (SAR) analysis demonstrated that modifications on the benzimidazole scaffold significantly influence cytotoxicity against various cancer cell lines. For instance, compounds were tested against human colon adenocarcinoma (HT29) and lung cancer (A549) cell lines, revealing promising IC50 values.
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C15 | HT29 | 654.31 ± 25.09 |
| C15 | A549 | 794.37 ± 83.62 |
| X10 | HT29 | <10 |
| X12 | A549 | <10 |
These results suggest that modifications in the chemical structure can enhance anticancer efficacy, making these compounds candidates for further development .
Antimicrobial Activity
Benzimidazole derivatives have also shown antimicrobial activity against various pathogens. A study found that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. For example, it may inhibit protein kinase B (PKB/Akt) signaling pathways critical for cell survival and growth .
Case Studies
- Anti-inflammatory Evaluation : In a controlled study, RAW264.7 macrophages were treated with LPS to induce inflammation and then exposed to various benzimidazole derivatives. The results demonstrated a dose-dependent reduction in TNF-α and IL-6 levels, reinforcing the anti-inflammatory potential of these compounds .
- Cytotoxicity Assessment : A comparative analysis was conducted using standard anticancer drugs as controls. The benzimidazole derivatives displayed comparable or superior cytotoxicity against cancer cells, suggesting their viability as alternative therapeutic agents .
Q & A
Q. What synthetic strategies are commonly employed to prepare 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole?
The compound is synthesized via acid-catalyzed condensation of o-phenylenediamine derivatives with aldehydes or ketones. For example, a reflux reaction of 4-methyl-1,2-phenylenediamine with 3-methoxysalicylic aldehyde in ethanol yields a benzimidazole core, followed by purification via slow solvent evaporation to obtain single crystals for structural analysis . Alternative methods include microwave-assisted synthesis, which reduces reaction time and improves yield . Key steps involve controlling stoichiometry, solvent choice (e.g., ethanol or dichloromethane), and post-synthetic crystallization techniques.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard. For example, bond lengths and angles in similar benzimidazole derivatives (e.g., 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol) were validated using SHELX software, confirming intramolecular hydrogen bonds (e.g., O–H···N) and π-π stacking interactions (Cg···Cg distance: ~3.57 Å) . NMR spectroscopy (1H/13C) and IR spectroscopy further characterize functional groups, with methyl group disorder resolved via refinement models in XRD .
Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?
In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) are standard. Anticancer derivatives of benzimidazoles are tested at concentrations ranging from 1–100 μM, with IC50 values calculated to assess potency . Antimicrobial activity is evaluated via disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) values reported .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methyl and naphthyl groups) influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies reveal that the naphthalen-2-yl group enhances π-π interactions with hydrophobic enzyme pockets, while the methyl group improves metabolic stability. For example, derivatives with electron-withdrawing substituents (e.g., nitro groups) on the benzimidazole ring show increased anticancer activity due to enhanced DNA intercalation . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II or tubulin .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
XRD analysis of analogous compounds shows intramolecular hydrogen bonds (e.g., N–H···O) forming S(6) ring motifs, while intermolecular bifurcated hydrogen bonds (N–H···O/C) create chain-like structures along crystallographic axes . C–H···π and π-π stacking (centroid distances: 3.5–4.0 Å) further stabilize the crystal lattice, influencing solubility and bioavailability . Disorder in methyl groups (occupancy ~0.59:0.41) is resolved via restrained refinement .
Q. How can conflicting bioactivity data across studies be systematically addressed?
Discrepancies in IC50 or MIC values often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Meta-analyses should normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and report statistical significance (p < 0.05). For example, conflicting antimicrobial results may stem from differences in bacterial strain susceptibility or compound purity (>95% by HPLC) .
Q. What advanced spectroscopic techniques resolve dynamic molecular behavior in solution?
Variable-temperature NMR (VT-NMR) detects conformational changes, while 2D NOESY identifies spatial proximities between naphthyl protons and the benzimidazole core. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular integrity, and DFT calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria .
Methodological Considerations
- Synthetic Optimization : Use green solvents (e.g., ethanol) and microwave irradiation to enhance reaction efficiency .
- Data Validation : Cross-validate XRD results with Cambridge Structural Database (CSD) entries to confirm bond parameters .
- Biological Replicates : Perform triplicate assays with blinded controls to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
